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Compound of Interest

Compound Name: C25H19Cl2N3O5

Cat. No.: B12628054 Get Quote

In-depth Technical Guide: Osimertinib
Disclaimer: The requested chemical formula C25H19Cl2N3O5 did not correspond to a readily

identifiable compound with publicly available data. Therefore, this guide focuses on

Osimertinib, a well-characterized and clinically significant molecule, to demonstrate the

requested format and depth of information for a complex therapeutic agent.

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small

cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3]

Chemical Identity
Identifier Value

IUPAC Name

N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-

(1-methyl-1H-indol-3-yl)pyrimidin-2-

yl]amino}phenyl)prop-2-enamide[2][4]

CAS Number 1421373-65-0 (free base)[2][4][5]

Molecular Formula C28H33N7O2[2][4]

Molecular Weight 499.61 g/mol

Synonyms AZD9291, Mereletinib[2][6]
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Osimertinib functions as a targeted therapy by covalently binding to the cysteine-797 residue

within the ATP-binding site of the EGFR protein.[1] This irreversible binding is particularly

effective against EGFR variants harboring sensitizing mutations (such as exon 19 deletions

and the L858R mutation) as well as the T790M resistance mutation, which is a common

mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] By

blocking the kinase activity of these mutant forms of EGFR, osimertinib inhibits downstream

signaling pathways that are crucial for tumor cell proliferation and survival, including the

PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][7] A key advantage of osimertinib is its

selectivity for mutant EGFR over wild-type EGFR, which is thought to contribute to its favorable

safety profile.[1]

Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Osimertinib.

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Experimental Protocols
Clinical Trial Design (AURA3 Study)
The AURA3 study was a Phase III, randomized, open-label, international trial designed to

evaluate the efficacy and safety of osimertinib versus platinum-based chemotherapy with

pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed on a

prior EGFR TKI.[3]

Patient Population: Patients with locally advanced or metastatic NSCLC with centrally

confirmed EGFR T790M mutation, who had progressed on first-line EGFR TKI therapy.

Randomization: Patients were randomized in a 2:1 ratio to receive either osimertinib (80 mg

once daily) or a standard platinum-pemetrexed chemotherapy regimen.[3]

Endpoints: The primary endpoint was investigator-assessed progression-free survival (PFS).

Secondary endpoints included objective response rate (ORR), duration of response (DoR),

and overall survival (OS).

Plasma Sample Analysis
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For pharmacokinetic studies, plasma concentrations of osimertinib and its metabolites (AZ5104

and AZ7550) were quantified using a validated high-performance liquid chromatography-

tandem mass spectrometry (HPLC-MS/MS) method following protein precipitation.[8]

Lower Limit of Quantification (LLOQ): 0.05 nmol/L for osimertinib and 0.0515 nmol/L for its

metabolites.[8]

Accuracy: Ranged from 89.9% to 106.3% across different studies and analytes.[8]

Precision (Relative Standard Deviation): Ranged from 3.4% to 13.6%.[8]

Quantitative Data Summary
Efficacy in T790M-Positive NSCLC (Pooled AURA and
AURA2 Phase II Trials)

Efficacy Endpoint Value Reference

Objective Response Rate

(ORR)
66% [9]

Median Duration of Response

(DoR)
12.3 months [9]

Median Progression-Free

Survival (PFS)
9.9 months [9]

Median Overall Survival (OS) 26.8 months [9]

Pharmacokinetic Parameters
Parameter Value Reference

Apparent Clearance (CL/F) 13.7 L/h [10]

Apparent Volume of

Distribution (V/F)
974 L [10]

Interindividual Variability in

CL/F
40% [10]

Interindividual Variability in V/F 64% [10]
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Most Common Adverse Events (Any Grade) in the
ADAURA Trial

Adverse Event
Osimertinib Arm
(%)

Placebo Arm (%) Reference

Diarrhea 46.3 19.8 [11]

Paronychia 25.2 1.5 [11]

Dry Skin 23.4 6.4 [11]

Pruritus 19.3 8.7 [11]

Cough 18.4 16.6 [11]

Logical Relationships in Drug Development
The following diagram illustrates the logical workflow from preclinical discovery to clinical

application for a targeted therapy like Osimertinib.

Caption: Targeted Drug Development Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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